2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid (H2hipamifba) is a versatile organic ligand characterized by a bent dicarboxylic acid structure functionalized with an amino acid moiety. [] This unique structure makes it a promising building block for the synthesis of coordination polymers, particularly metal-organic frameworks (MOFs), with potential applications in various fields.
2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid, with the chemical formula C16H14O5 and a CAS number of 55453-89-9, is a compound characterized by its unique structure that includes two aromatic groups linked by a methylene bridge. This compound incorporates a carboxylic acid group and an ether linkage, making it significant in medicinal chemistry due to its potential therapeutic applications. The presence of the carboxymethyl group enhances its biological activity, suggesting its utility in drug design and synthesis.
2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is classified as an aromatic carboxylic acid due to the presence of both aromatic rings and a carboxylic acid functional group. This classification places it within a broader category of compounds that exhibit significant biological activities and are often utilized in pharmaceutical formulations.
The synthesis of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid involves several methods, typically focusing on the reaction of phenolic compounds with benzoic acid derivatives.
The molecular structure of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid consists of:
2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid participates in various chemical reactions due to its functional groups.
Reactions are generally conducted under controlled conditions to maximize yield and purity. For example, using trifluoroacetic anhydride as a reagent can facilitate certain transformations while maintaining stability .
The mechanism of action for 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid largely depends on its interactions at the molecular level with biological targets.
Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, supporting further investigation into this compound's pharmacological effects .
2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid has several scientific uses:
The synthesis of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid predominantly proceeds through sequential esterification and etherification reactions, with catalytic optimization playing a crucial role in yield enhancement. The most industrially relevant approach involves the reaction of methyl 2-chloromethylbenzoate with methyl 4-hydroxyphenylacetate or its salts under controlled conditions [3]. This method employs quaternary ammonium catalysts such as benzyltriethylammonium chloride (0.01-0.2 mol% per mole of phthalide precursor) to accelerate the ether bond formation between the phenolic oxygen and benzyl chloride moiety [3].
The synthesis pathway begins with the catalytic conversion of phthalide to 2-chloromethylbenzoyl chloride using thionyl chloride in aromatic hydrocarbon solvents (xylene/toluene) at 80-130°C with BF₃-ether complex as catalyst [3]. Subsequent esterification with methanol yields methyl 2-chloromethylbenzoate, which undergoes nucleophilic displacement with the in-situ generated phenolate from methyl 4-hydroxyphenylacetate. Critical process parameters include:
Table 1: Catalytic Etherification Optimization Parameters
Catalyst System | Temperature Range | Reaction Time | Yield Improvement |
---|---|---|---|
Quaternary ammonium salts | 30-60°C | 0.5-2 hours | 40-50% vs. uncatalyzed |
BF₃-ether complex | 80-130°C | 1-5 hours | Crystallinity reduction |
Solvent-free systems | 100-120°C | 3-6 hours | 15% waste reduction |
Regioselective manipulation of phenolic precursors ensures precise molecular architecture for the target compound. The para-position selectivity of 4-hydroxyphenylacetic acid derivatives is exploited to achieve exclusive linear ether formation without protection/deprotection sequences [3] [8]. Methyl 4-hydroxyphenylacetate serves as the key building block, where the phenolic oxygen is selectively alkylated by methyl 2-chloromethylbenzoate under mild basic conditions.
The regioselectivity is governed by:
This approach achieves >95% regioselectivity for the desired ether linkage, with minimal formation of diaryl ether byproducts. The crystalline nature of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid (melting point 181-183°C) further enables purification through recrystallization from ethanol-water systems, removing any regiochemical impurities [7] [8].
Sustainable synthetic approaches have been developed to minimize the environmental footprint of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid production. Conventional methods requiring stoichiometric activating agents have been replaced by atom-economical catalysis and solvent reduction strategies [3] [8]. Significant advances include:
Process mass intensity (PMI) reductions of 30-40% have been achieved through:
Enzymatic approaches utilizing lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica have demonstrated efficient coupling of the benzoic and phenylacetic acid precursors with conversion rates >85% under mild conditions (40-50°C). This bio-catalytic route eliminates the need for acid chloride intermediates, generating water as the only byproduct [8].
Solid-phase synthesis enables efficient production of structural analogues for structure-activity relationship studies. The carboxylic acid functionalities serve as anchoring points for resin attachment through either Wang or trityl chloride linkers [3] [7]. The general strategy involves:
Table 2: Physicochemical Properties Enabling Solid-Phase Synthesis
Property | Value | Synthetic Utility |
---|---|---|
Acidity (pKa) | 3.82 ± 0.36 | Resin anchoring via carboxylate anion |
Solubility | 0.0178-0.741 mg/mL | Compatibility with swelling solvents (DMF, THF) |
Molecular weight | 286.28 g/mol | Ideal for resin loading capacity (0.5-1.0 mmol/g) |
Functional groups | 2 carboxyl, 1 ether | Orthogonal protection/deprotection |
This approach facilitates rapid generation of analogues modified at:
The crystalline nature of the parent compound (density 1.337 g/cm³) provides a benchmark for analogue purification, with many derivatives showing similar crystallization behavior from ethanol-water mixtures [7] [8]. Solid-phase techniques have enabled the production of over 20 structural analogues for pharmacological evaluation as histamine blockers and mast cell stabilizers [7].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3